pradefovir

Description

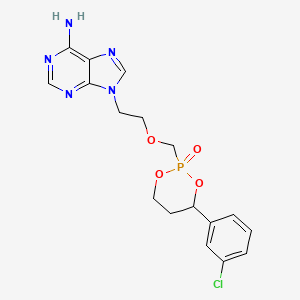

Structure

3D Structure

Properties

IUPAC Name |

9-[2-[[4-(3-chlorophenyl)-2-oxo-1,3,2λ5-dioxaphosphinan-2-yl]methoxy]ethyl]purin-6-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19ClN5O4P/c18-13-3-1-2-12(8-13)14-4-6-26-28(24,27-14)11-25-7-5-23-10-22-15-16(19)20-9-21-17(15)23/h1-3,8-10,14H,4-7,11H2,(H2,19,20,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GWNHAOBXDGOXRR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COP(=O)(OC1C2=CC(=CC=C2)Cl)COCCN3C=NC4=C(N=CN=C43)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19ClN5O4P | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

423.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Contextual Framework of Nucleotide Analog Prodrugs in Antiviral Chemotherapy

Strategic Imperatives for Prodrug Development in Antiviral Agents

The development of prodrugs for antiviral nucleotide analogs is driven by the need to overcome inherent limitations of the parent compounds, thereby improving their efficacy and safety profiles. nih.govijpsjournal.com

Direct administration of nucleotide analogs, particularly phosphorylated forms, is often hindered by poor cellular uptake due to their charged nature and limited membrane permeability. nih.govresearchgate.netresearchgate.net Many nucleoside analogs also require intracellular phosphorylation by host kinases to become the active triphosphate form, and the efficiency of this process can vary between cell types. nih.govsci-hub.se Furthermore, some nucleotide analogs may exhibit unfavorable pharmacokinetic properties, such as rapid metabolism or poor bioavailability. nih.govresearchgate.netresearchgate.net Toxicity in non-targeted tissues is another significant challenge associated with the systemic distribution of some nucleotide analogs. researchgate.netdrugbank.comresearchgate.net

Targeted drug delivery mechanisms aim to selectively deliver therapeutic agents to the site of infection or disease, minimizing exposure to healthy tissues and thereby reducing systemic toxicity and improving the therapeutic index. ijrpr.comresearchgate.netdovepress.com For antiviral agents, particularly those targeting viruses with specific organ tropism like HBV in the liver, targeted delivery can enhance drug concentration at the site of replication, leading to improved antiviral efficacy. researchgate.netdrugbank.comcloudfront.netnih.gov This approach can also help overcome issues of poor cellular uptake and bypass initial metabolic barriers. researchgate.netresearchgate.net

Historical Development and Evolution of Liver-Targeted Prodrug Technologies

The concept of prodrugs dates back to the late 19th century, with the first intentional prodrug, acetanilide, introduced in 1867. ijpsjournal.com The evolution of prodrug technology has progressed significantly, moving from simple carriers to more sophisticated targeted systems. ijpsjournal.comdovepress.com Early strategies for improving the delivery of antiviral nucleoside analogs included the development of lipid prodrugs to enhance cellular uptake and bypass the initial phosphorylation step. researchgate.netnih.gov

Liver-targeted prodrug strategies have specifically emerged to address diseases predominantly affecting the liver, such as hepatitis. The HepDirect™ technology, utilized in This compound (B1678031), represents a notable advancement in this area. cloudfront.netnih.govunimib.itblumberginstitute.org This technology is designed to achieve liver-specific activation of the prodrug, concentrating the active drug metabolite within hepatocytes. drugbank.comcloudfront.netnih.govunimib.it

Positioning of this compound within Acyclic Nucleotide Phosphonate (B1237965) Prodrug Modalities

This compound is positioned as a liver-targeted acyclic nucleotide phosphonate prodrug, specifically of adefovir (B194249) (also known as PMEA). drugbank.comcloudfront.netnih.govunimib.itresearchgate.net Acyclic nucleotide phosphonates are a class of antiviral compounds characterized by a stable carbon-phosphorus bond, mimicking nucleoside monophosphates and bypassing the need for initial phosphorylation by viral kinases. cardiff.ac.ukfrontiersin.org Adefovir dipivoxil, an esterase-activated prodrug of adefovir, was an earlier approach to improve oral bioavailability of adefovir. nih.govcloudfront.netcardiff.ac.uknih.gov However, adefovir dipivoxil is associated with renal toxicity, necessitating suboptimal dosing. researchgate.netdrugbank.comnih.govacs.org

This compound, utilizing the HepDirect™ technology, represents a second-generation prodrug approach for adefovir. cloudfront.netnih.govunimib.itresearchgate.net Unlike adefovir dipivoxil, which is broadly cleaved by esterases in various tissues, this compound is designed for specific oxidative activation by the cytochrome P450 isozyme CYP3A4, which is predominantly expressed in the liver. drugbank.comcloudfront.netnih.govresearchgate.net This liver-specific activation aims to enhance the concentration of the active metabolite, adefovir diphosphate (B83284), in hepatocytes while reducing systemic exposure and potential toxicity in non-hepatic tissues, particularly the kidneys. researchgate.netdrugbank.comcloudfront.netresearchgate.netnih.govacs.org

Preclinical studies in rats and monkeys demonstrated that this compound leads to a significantly higher liver-to-kidney ratio of adefovir and its metabolites compared to adefovir dipivoxil. researchgate.netcloudfront.netnih.govacs.orgnih.gov For instance, studies in rats showed a 12-fold improvement in the liver/kidney ratio with this compound over adefovir dipivoxil. researchgate.netnih.govacs.orgnih.gov Human phase II clinical studies in HBV patients provided indirect evidence of liver targeting, showing better efficacy and lower systemic adefovir exposure with this compound compared to adefovir dipivoxil. cloudfront.net

The metabolic activation of this compound to adefovir (PMEA) involves CYP3A4-mediated oxidative hydrolysis in the liver. cloudfront.netnih.gov Studies using human liver microsomes confirmed that CYP3A4 is the primary enzyme responsible for this conversion. nih.gov The activation results in the generation of a charged nucleotide intermediate that is trapped inside hepatocytes, where it is further phosphorylated to the active adefovir diphosphate (PMEApp). nih.gov

Synthetic Chemistry and Structural Elucidation of Pradefovir Analogs

Chemical Synthesis Pathways for Pradefovir (B1678031) and Related Compounds

The synthesis of this compound involves the condensation of adefovir (B194249) with 1-(3-chlorophenyl)-1,3-propanediol. researchgate.netfrontiersin.org This chemical transformation results in the formation of the cyclic phosphonate (B1237965) structure characteristic of this compound. researchgate.netfrontiersin.org this compound belongs to a class of prodrugs known as HepDirect™ prodrugs, which are designed for selective activation in the liver by enzymes, primarily cytochrome P450 3A4 (CYP3A4). researchgate.netnih.govfrontiersin.orgnih.gov

Multi-Step Synthesis Strategies

The synthesis of this compound and its analogs typically involves multi-step strategies, starting from readily available precursors. While the specific detailed multi-step synthesis of this compound itself is not fully detailed in the provided results beyond the condensation step, the synthesis of related acyclic nucleoside phosphonates (ANPs) like adefovir and tenofovir (B777), from which prodrugs like this compound are derived, involves several key steps. For instance, the synthesis of adefovir (PMEA) involves the base-catalyzed condensation of a purine (B94841) base with a synthetic precursor containing the phosphonomethyl group and a leaving group. frontiersin.org Similarly, tenofovir synthesis involves the condensation of a nucleobase with a chiral building block. nih.gov These examples highlight the multi-step nature of synthesizing the core phosphonate structures. Multi-step synthesis is a common approach in organic chemistry to construct complex molecules like this compound from simpler starting materials through a sequence of controlled reactions. syrris.jprsc.org

Key Intermediates and Precursors

A key precursor in the synthesis of this compound is adefovir (9-(2-(phosphonomethoxy)ethyl)adenine). researchgate.netfrontiersin.org Adefovir is an acyclic nucleotide analog of adenosine (B11128) monophosphate. nih.govmims.com Another crucial component is 1-(3-chlorophenyl)-1,3-propanediol, which reacts with adefovir to form the cyclic phosphonate ring in this compound. researchgate.netfrontiersin.org The synthesis of this diol intermediate, particularly in a stereoselective manner, is important for obtaining the desired isomer of this compound. researchgate.netfrontiersin.org

Stereoselective Synthesis and Isomeric Characterization

Stereochemistry plays a significant role in the biological activity of many pharmaceutical compounds, including nucleoside phosphonate prodrugs. biomedgrid.com this compound contains chiral centers, and the specific stereoisomer is crucial for its intended liver-targeted activation and antiviral efficacy. researchgate.netfrontiersin.org

Enantiomeric and Diastereomeric Control in Synthesis

The synthesis of this compound involves achieving control over the stereochemistry, particularly at the phosphorus atom and the carbon atom in the cyclic ring. While the synthesis involves the condensation of adefovir with 1-(3-chlorophenyl)-1,3-propanediol, obtaining the desired cis-(2R,4S)-isomer of this compound requires stereoselective synthesis or resolution of intermediates. researchgate.netfrontiersin.org The synthesis includes the stereoselective resolution of racemic intermediate 1-(3-chlorophenyl)-1,3-dihydroxypropane, often through the formation of diastereomeric menthone adducts. researchgate.netfrontiersin.org This approach allows for the separation and isolation of the specific stereoisomer required for the prodrug. The phosphorus atom in phosphonate esters can also be a chiral center, leading to the possibility of Rp and Sp diastereomers. nih.govacs.org Control over the stereochemistry at the phosphorus center is also a consideration in the synthesis of phosphonate prodrugs. acs.org

Impact of Stereochemistry on Biological Activity in Preclinical Models

The stereochemistry of this compound has a direct impact on its biological activity, particularly its activation by liver enzymes and the subsequent delivery of adefovir. Only the cis-(2R,4S)-isomer of this compound was found to be the appropriate prodrug. researchgate.netfrontiersin.org This indicates that the specific spatial arrangement of atoms in this isomer is necessary for efficient recognition and cleavage by hepatic CYP3A4, leading to the release of adefovir. Preclinical studies in rats have shown that this compound, likely referring to the active isomer, exhibits a significantly improved liver-to-kidney ratio of adefovir and its metabolites compared to adefovir dipivoxil. researchgate.netacs.orgnih.govnih.gov This enhanced liver targeting is a direct consequence of the prodrug design and its stereochemistry-dependent activation. The influence of chirality on the pharmacodynamics, pharmacokinetics, and toxicological properties of phosphorus drugs has been demonstrated, underscoring the importance of selecting the correct enantiomer. researchgate.net

Design and Synthesis of this compound Derivatives and Novel Analogs

The design of this compound as a liver-targeted prodrug of adefovir is based on the HepDirect™ technology. researchgate.netfrontiersin.orgnih.gov This technology utilizes cyclic 1-aryl-1,3-propanyl esters that are substrates for oxidative cleavage by CYP3A4, which is highly expressed in the liver. researchgate.netfrontiersin.org The synthesis of this compound derivatives and novel analogs would involve modifying the structure of this compound, particularly the aryl substituent on the cyclic ring or the adefovir core, to potentially alter pharmacokinetic properties, improve metabolic stability, or enhance antiviral activity.

The development of phosphonate prodrugs, including those structurally related to this compound, is an active area of research aimed at improving the delivery and efficacy of the parent phosphonate drugs. nih.govfrontiersin.orgnih.govacs.org This involves exploring various masking groups for the phosphonate moiety and developing synthetic strategies to incorporate these modifications. acs.org While specific detailed synthesis schemes for numerous this compound derivatives are not extensively described in the provided results, the general principles of phosphonate prodrug design and synthesis, including the use of P(III) and P(V) chemistry and strategies for controlling stereochemistry, would be applicable. acs.org The goal of synthesizing such analogs is to identify compounds with optimized properties, such as improved oral bioavailability, enhanced liver targeting, and reduced off-target toxicity. acs.orgnih.govnih.gov

Compound Information

| Compound Name | PubChem CID |

| This compound | 9604654 |

| Adefovir | 60172 |

| Tenofovir | 464205 |

| This compound Mesylate | 9604653 |

| Adefovir Dipivoxil | 60871 |

| Tenofovir Disoproxil Fumarate | 6398764 |

Data Table: this compound Metabolic Conversion in Human Liver Microsomes

| Parameter | Value |

| Km | 60 μM nih.govmedchemexpress.combiorbyt.com |

| Maximum Rate | 228 pmol/min/mg protein nih.govmedchemexpress.com |

| Intrinsic Clearance | ~359 ml/min or 359 L/min nih.govmedchemexpress.com |

Structure-Activity Relationship (SAR) Studies for Prodrug Activation

SAR studies for this compound and related HepDirect prodrugs have focused on the structural features that govern their activation by cytochrome P450 (CYP) enzymes, particularly CYP3A4, which is predominantly expressed in the liver. nih.govresearchgate.netasm.org The HepDirect prodrugs are designed to undergo oxidative cleavage of the cyclic ring catalyzed by CYP3A4. researchgate.netfrontiersin.orgnih.gov This oxidative cleavage is followed by a spontaneous ring opening and β-elimination sequence, which ultimately releases the active drug, adefovir, and an aryl vinyl ketone byproduct. google.cominnovareacademics.inacs.org

The presence of the aryl group in the cis-configuration within the cyclic 1,3-propanyl ester is crucial for efficient prodrug cleavage by CYP3A4. acs.org While the absolute stereochemistry at the C4 position can influence activity, the cis-configuration of the aryl group is a key determinant for the oxidative activation mechanism. researchgate.netacs.org Studies have shown that this compound is converted to PMEA in human liver microsomes, with kinetic parameters indicating the involvement of CYP3A4. asm.orgtargetmol.com

Modifications for Enhanced Cellular Uptake and Biotransformation

This compound was designed to enhance the delivery of adefovir to the liver and improve its cellular uptake and biotransformation profile compared to adefovir dipivoxil. researchgate.netcloudfront.net The lipophilicity conferred by the cyclic phosphonate diester structure of this compound facilitates its passage across cell membranes, a challenge for the charged phosphonate group of adefovir. nih.govcardiff.ac.uk

Upon entering hepatocytes, this compound undergoes biotransformation primarily catalyzed by CYP3A4, leading to the release of adefovir monophosphate. nih.govasm.orgnih.gov This monophosphate is then further phosphorylated by intracellular kinases to the active antiviral metabolite, adefovir diphosphate (B83284) (ADV-DP). nih.gov This targeted activation in the liver by CYP3A4 reduces systemic exposure to adefovir and its metabolites, thereby aiming to improve the liver-to-kidney ratio compared to adefovir dipivoxil. researchgate.netcloudfront.netnih.gov

Preclinical studies in rats demonstrated that this compound exhibited good oral bioavailability and showed a significant improvement in the liver/kidney ratio of adefovir and its metabolites compared to adefovir dipivoxil. researchgate.netcloudfront.netnih.gov This enhanced liver targeting and subsequent biotransformation contribute to the improved therapeutic index observed with this compound in studies. researchgate.net

Data Tables

| Compound Name | Activation Enzyme (Primary) | Key Structural Feature for Activation |

| This compound | CYP3A4 | Cyclic 1-aryl-1,3-propanyl ester |

| Adefovir Dipivoxil | Cellular Esterases | Bis(pivaloyloxymethyl) ester |

| Compound Name | Liver/Kidney Ratio Improvement (vs. Adefovir Dipivoxil in rats) | Oral Bioavailability (Rat, Mesylate Salt) |

| This compound | 12-fold | 42% |

Molecular Biotransformation and Metabolic Activation Mechanisms

Enzymatic Pathways of Pradefovir (B1678031) Conversion

The initial and crucial step in the metabolic activation of this compound is its conversion to PMEA. This process is mediated by hepatic enzymes. nih.govmdpi.com

Role of Cytochrome P450 Isozymes, Specifically CYP3A4

Studies have identified cytochrome P450 (CYP) isozymes as the primary enzymes responsible for the metabolic activation of this compound. Specifically, CYP3A4 has been demonstrated to be the predominant enzyme catalyzing the conversion of this compound to PMEA. nih.govresearchgate.netnih.govresearchgate.netdrugbank.commdpi.comnih.govmedchemexpress.comadooq.commedchemexpress.commedchemexpress.comresearchgate.net

Investigations utilizing cDNA-expressed human CYP isozymes revealed that only CYP3A4 exhibited significant activity in catalyzing this conversion. nih.govnih.gov Further evidence supporting the central role of CYP3A4 comes from inhibition studies conducted in human liver microsomes. The addition of known CYP3A4 inhibitors, such as ketoconazole (B1673606), and a monoclonal antibody specific to CYP3A4, significantly inhibited the conversion of this compound to PMEA. nih.govnih.gov This underscores the critical involvement of CYP3A4 in the metabolic activation pathway of this compound in the human liver. This compound is considered a good substrate for liver CYP3A4. medchemexpress.comadooq.commedchemexpress.commedchemexpress.com

Importantly, studies evaluating the potential for drug interactions have shown that this compound, at concentrations ranging from 0.2 to 20 µM, did not act as a direct or mechanism-based inhibitor of several major human CYP isozymes, including CYP3A4, CYP2D6, CYP2C9, CYP2C19, CYP2E1, and CYP1A2, in human liver microsomes. nih.govnih.gov Furthermore, this compound did not induce P450 enzymes in rats following multiple oral doses, nor did it induce CYP1A2 or CYP3A4/5 in primary cultures of human hepatocytes at a concentration of 10 µg/ml. nih.govnih.gov

Kinetics of Prodrug Activation in Hepatic Microsomes and Isolated Hepatocytes

The kinetics of this compound activation have been characterized in vitro using human liver microsomes. The conversion of this compound to PMEA in human liver microsomes exhibits saturation kinetics. At lower this compound concentrations (0 to 50 µM), the initial reaction velocity is nearly proportional to the substrate concentration, indicating approximately first-order kinetics. nih.gov As the concentration of this compound increases, the reaction rate approaches saturation at concentrations exceeding approximately 160 µM. nih.gov

Kinetic parameters determined in human liver microsomes include a Michaelis constant (Km) of 60 µM, a maximum rate of metabolism (Vmax) of 228 pmol/min/mg protein, and an intrinsic clearance of approximately 359 ml/min. nih.govnih.govtargetmol.com While one source reported an intrinsic clearance of 359 L/min medchemexpress.com, the value of 359 ml/min is consistently reported across multiple studies and aligns better with physiological context relative to liver blood flow. nih.govnih.govtargetmol.com

A linear relationship between the rate of PMEA formation and the microsomal protein concentration (from 0.1 to 1.0 mg/ml) was observed during a 15-minute incubation period. nih.gov

Studies in rats have indicated that the liver is the primary site for the metabolic activation of this compound, with the small intestine playing a less significant role in the conversion to PMEA. nih.govnih.govresearchgate.net this compound has also been shown to be converted to adefovir (B194249) (PMEA) in rat microsomes and isolated hepatocytes. researchgate.netportico.org

Table 1: Kinetic Parameters of this compound Conversion to PMEA in Human Liver Microsomes

| Parameter | Value | Unit | Source |

| Km | 60 | µM | nih.govnih.govmedchemexpress.comadooq.commedchemexpress.comtargetmol.com |

| Vmax | 228 | pmol/min/mg protein | nih.govnih.govtargetmol.com |

| Intrinsic Clearance (CLint) | ~359 | ml/min | nih.govnih.govtargetmol.com |

Note: While one source reported Intrinsic Clearance as L/min, multiple sources support the ml/min unit in this context.

Formation of 9-(2-Phosphonylmethoxyethyl)adenine (PMEA)

The metabolic activation of this compound directly results in the formation of 9-(2-phosphonylmethoxyethyl)adenine (PMEA), which is the active parent nucleoside phosphonate (B1237965) also known as adefovir. nih.govresearchgate.netnih.govresearchgate.netnih.govmedchemexpress.comadooq.commedchemexpress.comtargetmol.com This conversion is a critical step in the prodrug strategy of this compound, as PMEA serves as the precursor to the ultimate antiviral effector molecule. The conversion of this compound to PMEA has been demonstrated in various experimental systems, including rat liver microsomes. nih.gov

In animal studies, following oral administration of this compound to rats, extensive conversion to PMEA and other metabolites was observed. nih.gov The systemic exposure to PMEA, as measured by the area under the plasma concentration-time curve (AUC), accounted for approximately 23% of the total plasma radioactivity AUC. nih.gov Furthermore, a significant proportion (about 66%) of the radioactivity excreted in the urine within 24 hours was in the form of PMEA, highlighting the importance of PMEA formation as a major metabolic pathway for this compound in animals. nih.gov

Intracellular Phosphorylation Cascade to Adefovir Diphosphate (B83284) (ADV-DP)

Following its formation from this compound, PMEA (adefovir) is not yet in its maximally active form. It must undergo intracellular phosphorylation to yield the pharmacologically active metabolite, adefovir diphosphate (ADV-DP), also referred to as PMEA diphosphate (PMEApp). nih.govnih.govmdpi.comnih.govmims.comnih.govmedchemexpress.comscialert.netdrugbank.comncats.io This phosphorylation cascade is essential for the antiviral activity of the compound.

ADV-DP is the active form that exerts its therapeutic effect by interfering with viral replication. nih.govmdpi.comnih.govmims.comnih.govmedchemexpress.comscialert.netdrugbank.comncats.io Specifically, ADV-DP acts as an inhibitor of the hepatitis B virus (HBV) DNA polymerase (reverse transcriptase). It competes with the natural substrate, deoxyadenosine (B7792050) triphosphate (dATP), and is incorporated into the nascent viral DNA chain, leading to chain termination. nih.govnih.govnih.govmims.comnih.govdrugbank.comncats.io

Host Cell Kinase Involvement in Nucleotide Activation

The intracellular phosphorylation of PMEA to ADV-DP is catalyzed by host cell kinases. nih.govnih.govmdpi.comnih.govmims.comnih.govscialert.netdrugbank.comncats.io This process involves sequential phosphorylation steps. The initial phosphorylation of PMEA to adefovir monophosphate (ADMP) is primarily carried out by adenylate kinase 2. scialert.net Subsequently, ADMP is further phosphorylated to form the diphosphate, ADV-DP. scialert.net Other cellular kinases, including ADP kinase and creatine (B1669601) kinase, have also been implicated in the subsequent phosphorylation steps leading to the formation of adefovir diphosphate. medchemexpress.com Nucleotide kinases in general are responsible for transforming adefovir into its diphosphate form. core.ac.uk

Compartmentalization of Metabolite Formation within Hepatocytes

A key design feature of this compound is its targeted delivery and activation within the liver. researchgate.netresearchgate.netdrugbank.commdpi.com This is achieved by leveraging the high expression of the activating enzyme, CYP3A4, predominantly found in hepatocytes. researchgate.netresearchgate.netdrugbank.commdpi.com The liver-specific activation of this compound to PMEA helps to concentrate the formation of the active metabolite in the intended target organ, thereby reducing systemic exposure of PMEA and its subsequent phosphorylated forms to non-hepatic tissues. researchgate.netdrugbank.com

The liver has been identified as the main site of metabolic activation of this compound in animal models. nih.govnih.govresearchgate.net This targeted activation within hepatocytes results in increased concentrations of the active metabolites selectively in the liver. drugbank.com Once formed intracellularly within hepatocytes, the phosphorylated metabolites, particularly ADV-DP, are highly charged. nih.gov This charge prevents them from readily crossing cell membranes, effectively trapping the active antiviral compound within the hepatocytes where HBV replication occurs. nih.gov Preclinical studies in rats have demonstrated a significantly improved liver-to-kidney ratio of PMEA exposure with this compound compared to adefovir dipivoxil, providing evidence of successful liver targeting and reduced systemic distribution of the active metabolite to the kidneys. researchgate.netresearchgate.net

Preclinical Pharmacodynamics and Mechanisms of Antiviral Efficacy

Inhibition of Viral DNA Polymerase (HBV Reverse Transcriptase)

The primary mechanism of action of pradefovir's active metabolite, adefovir (B194249) diphosphate (B83284), is the inhibition of the HBV DNA polymerase, also known as reverse transcriptase (RT). nih.govresearchgate.net This enzyme is crucial for the replication of the viral genome. nih.govnih.gov By targeting this viral polymerase, the drug effectively halts the production of new viral DNA. patsnap.com

Adefovir diphosphate acts as a nucleotide analogue. The HBV reverse transcriptase enzyme possesses a highly conserved catalytic center known as the YMDD motif, which is critical for binding natural nucleotide substrates (dNTPs). nih.govplos.org Adefovir diphosphate mimics the natural substrate deoxyadenosine (B7792050) triphosphate (dATP) and binds to the active site of the viral polymerase. nih.govnih.gov Computational modeling studies suggest that multiple sites near this YMDD motif interact with nucleotide analogues like adefovir. plos.org The structural configuration of these analogues allows them to fit within the nucleotide-binding pocket, thereby interfering with the enzyme's normal function. plos.org

The antiviral effect of adefovir diphosphate is achieved through two distinct but related mechanisms:

Competitive Inhibition: Adefovir diphosphate directly competes with the natural substrate, dATP, for the same binding site on the HBV DNA polymerase. nih.govnih.gov By binding to the enzyme, it prevents dATP from being incorporated into the growing viral DNA chain, thus inhibiting the polymerase activity.

Chain Termination: After being incorporated into the nascent viral DNA strand, adefovir diphosphate acts as a chain terminator. patsnap.comnih.govnih.gov Because it is an acyclic nucleotide analogue, it lacks the 3'-hydroxyl group necessary for the formation of the next phosphodiester bond. This structural feature makes it impossible for the polymerase to add subsequent nucleotides, leading to the premature termination of DNA chain elongation. patsnap.comnih.gov

Antiviral Activity Spectrum in Viral Models

This compound (B1678031) has demonstrated potent antiviral activity against HBV in various preclinical and clinical settings. In HBV-infected transgenic mouse models, the drug was shown to significantly inhibit HBV replication. nih.gov Clinical studies have further confirmed its efficacy in patients with chronic hepatitis B. nih.govnih.gov

The table below summarizes the reduction in HBV DNA levels observed in a Phase 2 clinical trial comparing different doses of this compound to tenofovir (B777) disoproxil fumarate (TDF).

| Treatment Group | Mean Reduction in HBV DNA (log10 IU/mL) at Week 24 |

| This compound 30 mg | 5.40 |

| This compound 45 mg | 5.34 |

| This compound 60 mg | 5.33 |

| This compound 75 mg | 5.40 |

| TDF 300 mg | 5.12 |

Data sourced from a Phase 2, multicenter, double-blind, randomized, noninferiority trial. nih.gov

The in vitro susceptibility of HBV polymerase mutants associated with adefovir resistance has also been characterized. While this compound is a prodrug of adefovir, understanding the activity against these mutants is crucial. The following table shows the fold-change in resistance to adefovir for specific mutations.

| HBV Polymerase Mutant | Fold Resistance to Adefovir |

| rtN236T | 7.0 |

| rtA181V | 4.3 |

| rtA181V + rtN236T | 18.0 |

Data from in vitro analysis using stable cell lines expressing HBV mutants. nih.gov These findings suggest that while single mutations confer a degree of resistance, the combination of mutations leads to a more significant reduction in susceptibility to adefovir. nih.gov

Efficacy against Wild-Type Hepatitis B Virus Strains

Preclinical studies have consistently shown this compound's potent efficacy against wild-type HBV strains. In HBV-infected transgenic mouse models, this compound significantly inhibited viral replication, demonstrating its in vivo antiviral activity. nih.gov The targeted delivery of high concentrations of adefovir to the liver underpins this robust antiviral effect.

Clinical data from a phase 2 trial further supports the preclinical findings, where treatment with this compound resulted in significant reductions in serum HBV DNA levels in patients with chronic hepatitis B. nih.gov For instance, at week 24, the mean reductions from baseline in HBV DNA were substantial across different dosage groups. oup.com

| This compound Dose | Mean Reduction in HBV DNA (log10 IU/mL) at Week 24 |

|---|---|

| 30 mg | 5.40 |

| 45 mg | 5.34 |

| 60 mg | 5.33 |

| 75 mg | 5.40 |

Activity against Drug-Resistant HBV Variants in Preclinical Settings

The emergence of drug-resistant HBV variants is a significant challenge in the long-term management of chronic hepatitis B. The active metabolite of this compound, adefovir, has demonstrated activity against certain drug-resistant strains, which is a critical aspect of its preclinical profile.

Adefovir is known to be effective against lamivudine-resistant HBV strains. nih.gov Lamivudine (B182088) resistance is commonly associated with mutations in the YMDD motif of the HBV polymerase. The distinct mechanism of action of adefovir allows it to maintain efficacy against these variants.

However, resistance to adefovir itself can develop through specific mutations in the HBV polymerase gene, notably rtA181V/T and rtN236T. nih.gov Preclinical in vitro studies have characterized the susceptibility of these adefovir-associated resistant mutants to adefovir. It is important to note that while these studies were conducted with adefovir, the findings are directly relevant to the efficacy of this compound, as it delivers adefovir as the active antiviral agent.

The rtN236T mutation has been shown to confer a 7-fold resistance to adefovir in vitro. nih.gov The rtA181V mutant exhibits a 4.3-fold resistance to adefovir. nih.gov When these mutations occur together, the resistance to adefovir is amplified, with the rtA181V + rtN236T double mutant showing an 18-fold resistance. nih.gov

| HBV Polymerase Mutation | Fold Change in Resistance to Adefovir (in vitro) |

|---|---|

| rtN236T | 7 |

| rtA181V | 4.3 |

| rtA181V + rtN236T | 18 |

These preclinical findings indicate that while this compound, through its active metabolite adefovir, is effective against lamivudine-resistant HBV, its efficacy can be reduced by the presence of specific adefovir-resistance mutations. This underscores the importance of genotypic monitoring in patients undergoing long-term therapy.

Comparative Preclinical Pharmacology and Distribution Profiling

Comparative Pharmacokinetic Principles in In Vivo Models

The oral bioavailability of pradefovir (B1678031) has been assessed in rat models, with studies reporting varied results. Research on the mesylate salt formulation of this compound demonstrated good oral bioavailability, noted at 42% in rats. nih.govresearchgate.netresearchgate.net However, a separate preclinical study in rats reported a lower absolute bioavailability of 4.75%. nih.govresearchgate.net This discrepancy may be attributable to differences in the salt form used or the specific experimental conditions.

The lower bioavailability observed in some studies has been primarily linked to low intestinal absorption. nih.govresearchgate.net Investigations in portal vein-cannulated rat models revealed that the fraction of the dose absorbed from the gastrointestinal tract was between 15.3% and 20.3%. nih.govresearchgate.net Further experiments using rat intestines in an Ussing chamber suggested that the P-glycoprotein (P-gp) transporter and the paracellular pathway may be involved in its intestinal transport, potentially limiting absorption. nih.gov

| Animal Model | Formulation | Absolute Bioavailability (F%) | Primary Limiting Factor |

|---|---|---|---|

| Rat | Mesylate Salt | 42% nih.govresearchgate.netresearchgate.net | Not Specified |

| Rat | Not Specified | 4.75% nih.govresearchgate.net | Low Intestinal Absorption nih.govresearchgate.net |

This compound is designed as a HepDirect™ prodrug, which relies on hepatic enzymes for its conversion to the active moiety, adefovir (B194249) (PMEA). researchgate.net This activation is catalyzed specifically by the cytochrome P450 isozyme CYP3A4, which is predominantly expressed in the liver. drugbank.comresearchgate.netnih.gov This targeted activation mechanism is intended to enhance liver concentrations of PMEA and its subsequent active phosphorylated form, adefovir diphosphate (B83284) (ADV-DP), which is the ultimate inhibitor of HBV DNA polymerase. nih.govnih.govnih.gov

Studies in portal vein-cannulated rats confirmed that the liver is the primary site for the metabolic conversion of this compound to PMEA. nih.gov Following oral administration, PMEA was detected in systemic plasma but not in portal plasma, indicating that the small intestine does not play a significant role in its metabolic activation. nih.gov This liver-specific conversion leads to high hepatic concentrations of PMEA. nih.gov The design rationale is that this targeted approach enhances the levels of the active metabolite ADV-DP within the liver, the primary site of HBV replication. nih.gov

Tissue Distribution and Target Organ Accumulation in Animal Models

A key feature of this compound's design is its ability to selectively target the liver, thereby reducing the exposure of extrahepatic tissues, particularly the kidneys, to the active drug. nih.govdrugbank.com Adefovir itself is associated with potential nephrotoxicity, so minimizing kidney exposure is a critical goal. nih.gov

Preclinical tissue distribution studies in rats using radiolabeled materials have demonstrated the success of this liver-targeting strategy. nih.gov this compound administration resulted in a 12-fold improvement in the liver-to-kidney ratio of adefovir and its metabolites compared to the earlier prodrug, adefovir dipivoxil. nih.govresearchgate.netresearchgate.net While adefovir dipivoxil leads to a kidney-to-liver PMEA ratio of approximately 1:1, this compound mesylate achieves a significantly more favorable ratio of 1:20 after activation. nih.gov This enhanced ratio underscores the selective delivery and accumulation of the active compound in the target organ.

| Compound | Liver/Kidney Ratio Improvement (vs. Adefovir Dipivoxil) | Kidney-to-Liver PMEA Ratio |

|---|---|---|

| This compound | 12-fold nih.govresearchgate.netresearchgate.net | 1:20 nih.gov |

| Adefovir Dipivoxil | Baseline | 1:1 nih.gov |

The cellular uptake of this compound into hepatocytes is a critical step in its mechanism of action. The prodrug is designed to diffuse into liver cells, where it encounters high concentrations of the CYP3A4 enzyme. nih.gov The CYP3A4-mediated oxidative cleavage of the prodrug generates a highly charged phosphonate (B1237965) intermediate. nih.gov This charged molecule is effectively trapped inside the hepatocytes due to its inability to readily cross the cell membrane. nih.gov Once sequestered within the liver cells, the intermediate is further converted by cellular kinases into the pharmacologically active adefovir diphosphate (PMEApp or ADV-DP). nih.govnih.gov This process of "metabolic trapping" ensures a high concentration and prolonged retention of the active antiviral agent at the site of infection.

Metabolic Stability in Biological Matrices (Plasma, Liver Homogenates)

The stability of a prodrug in various biological environments is essential for its efficacy, determining whether it can reach the target organ intact. This compound has been shown to be highly stable in plasma and most tissues, which prevents its premature conversion in the systemic circulation. drugbank.comresearchgate.net Studies also found this compound to be stable in intestinal microsomes, which aligns with the finding that its activation occurs primarily in the liver rather than the gut. nih.govnih.gov

In contrast to its stability in plasma and intestinal tissue, this compound is readily converted in liver matrices where CYP3A4 is abundant. researchgate.net In vitro studies using human liver microsomes determined the enzyme kinetics of this conversion. The process follows Michaelis-Menten kinetics, with a Michaelis constant (Km) of 60 μM and a maximum rate of metabolism (Vmax) of 228 pmol/min/mg of protein. nih.gov The calculated intrinsic clearance was approximately 359 ml/min. nih.gov These findings confirm that this compound is stable during transit but is efficiently metabolized within the target liver tissue to release its active component.

| Parameter | Value |

|---|---|

| Michaelis Constant (Km) | 60 μM nih.gov |

| Maximum Rate of Metabolism (Vmax) | 228 pmol/min/mg protein nih.gov |

| Intrinsic Clearance (CLint) | ~359 ml/min nih.gov |

Mechanisms of Viral Resistance and Mitigation Strategies

Characterization of Resistance Mutations in Hepatitis B Virus Polymerase

Resistance to nucleos(t)ide analogs, including adefovir (B194249), is a significant challenge in the long-term management of chronic hepatitis B. The high replication rate of HBV and the lack of proofreading activity by its polymerase contribute to a high mutation rate, increasing the risk of drug resistance development xiahepublishing.com. Resistance to adefovir is primarily associated with specific mutations in the HBV polymerase gene.

Genotypic Analysis of Adefovir-Associated Resistance Variants (e.g., rtA181V/T, rtN236T)

The major mutations in the HBV DNA polymerase gene that confer resistance to adefovir are rtA181V/T and rtN236T xiahepublishing.comgoogle.comwjgnet.com. These mutations occur in the B and D domains of the HBV polymerase, respectively tropicalgastro.comnih.gov. The rtN236T mutation involves a substitution of asparagine with threonine at residue 236, while rtA181V/T involves a substitution at residue 181 with either valine or threonine google.comtropicalgastro.com.

Studies have characterized the prevalence of these mutations in patients treated with adefovir. For instance, in one analysis, rtA181V/T and/or rtN236T mutations were detected in a percentage of patients treated with adefovir nih.gov. The detection of these mutations can be achieved through methods like line probe assays and sequencing nih.gov. Data from studies indicate that the cumulative probability of adefovir resistance mutations increases over time with prolonged adefovir monotherapy tropicalgastro.com.

Table 1: Detection of Adefovir Resistance Mutations (rtA181V/T and rtN236T) by Different Methods

| Mutation | Detection Method | Number of Samples Positive |

| rtN236T | LiPA | 18 of 124 nih.gov |

| rtN236T | Sequencing | 9 of 124 nih.gov |

| rtA181V/T | LiPA | 22 of 124 nih.gov |

| rtA181V/T | Sequencing | 17 of 124 nih.gov |

Note: Data extracted from a study comparing LiPA and sequencing for mutation detection. nih.gov

Structural and Functional Consequences of Viral Mutations on Drug Interaction

Mutations like rtA181V/T and rtN236T in the HBV polymerase can impact the interaction of the enzyme with adefovir diphosphate (B83284), the active form of the drug. These mutations are located within or near the active site of the polymerase, affecting the binding affinity of the nucleotide analog or altering the catalytic process xiahepublishing.com. Molecular modeling studies have shown that adefovir interacts with HBV DNA polymerase in a manner similar to the natural substrate dATP xiahepublishing.com. Mutations can lead to decreased susceptibility to adefovir by reducing the efficiency of its incorporation into the viral DNA chain or by affecting the enzyme's ability to bind the activated drug xiahepublishing.com.

The rtN236T mutation, for example, has been shown to display reduced susceptibility to adefovir in vitro wjgnet.comnih.gov. Similarly, the rtA181V mutation is also associated with decreased susceptibility to adefovir tropicalgastro.comd-nb.info. These mutations can result in viral breakthrough and, in some cases, lead to liver decompensation d-nb.info.

Prodrug Design Approaches to Circumvent Resistance

Pradefovir (B1678031) was developed as a liver-targeted prodrug of adefovir with the aim of improving efficacy and safety, and potentially overcoming some of the limitations of adefovir dipivoxil, including resistance researchgate.netnih.govnatap.orgmdpi.com. The prodrug design utilizes Metabasis' proprietary HepDirect™ technology, which relies on oxidative conversion by the hepatic cytochrome P450 isozyme CYP3A4 for activation natap.orgtandfonline.com.

Impact of Liver-Targeting on Intracellular Drug Concentrations in Resistant Cells

The liver-targeting design of this compound is intended to deliver higher concentrations of the active antiviral compound, adefovir, directly to the liver, the primary site of HBV replication natap.orgpatsnap.comtandfonline.com. This targeted delivery is achieved through the specific activation of this compound by CYP3A4, an enzyme abundant in the liver but less so in other tissues tandfonline.comasm.org.

By concentrating the active metabolite in hepatocytes, this compound may achieve intracellular drug levels that are more effective at inhibiting viral replication, even in the presence of some resistance-associated mutations. Preclinical evaluations in rats demonstrated a significantly improved liver-to-kidney ratio of the active metabolite PMEA with this compound compared to adefovir dipivoxil researchgate.netnatap.orgmdpi.com. This selective delivery could potentially lead to higher intracellular concentrations of adefovir diphosphate in liver cells harboring resistant virus, although specific data on this compound's intracellular concentrations in resistant cells compared to adefovir is limited in the provided search results. The concept is that higher drug levels at the site of infection could help overcome reduced polymerase sensitivity caused by resistance mutations.

Potential for Cross-Resistance with Other Nucleos(t)ide Analogs in Preclinical Models

Adefovir, and by extension its prodrug this compound, is an acyclic nucleotide analog ncats.ionih.gov. The resistance profile of adefovir differs from that of lamivudine (B182088), a nucleoside analog tandfonline.com. Adefovir is active against lamivudine-resistant HBV strains mdpi.comtropicalgastro.comnih.govd-nb.info. The major lamivudine resistance mutation, rtM204V/I, appears to be mutually exclusive with the adefovir resistance mutation rtN236T in many cases nih.gov.

However, some adefovir resistance mutations, such as rtA181V, have been associated with decreased susceptibility to lamivudine in vitro and in vivo wjgnet.comtropicalgastro.comd-nb.info. This suggests a potential for partial cross-resistance between adefovir and lamivudine depending on the specific mutation.

This compound, being a prodrug of adefovir, would be expected to share a similar cross-resistance profile with other nucleos(t)ide analogs as its active metabolite. Preclinical studies evaluating the potential for cross-resistance of this compound with other nucleos(t)ide analogs would typically involve testing its activity against HBV strains harboring various resistance mutations, including those conferring resistance to lamivudine, entecavir (B133710), and tenofovir (B777). While the provided search results highlight this compound's activity and its development to overcome adefovir's limitations, detailed preclinical data specifically on this compound's cross-resistance profile with a broad panel of nucleos(t)ide analog-resistant HBV strains is not extensively detailed within these results. However, given its conversion to adefovir, its cross-resistance characteristics are likely to mirror those of adefovir.

Table 2: Cross-Resistance Profile of Adefovir with Key HBV Resistance Mutations

| Mutation | Resistance to Adefovir | Cross-Resistance with Lamivudine |

| rtN236T | Reduced susceptibility wjgnet.comnih.gov | Remains sensitive wjgnet.comd-nb.info |

| rtA181V | Decreased susceptibility tropicalgastro.comd-nb.info | Decreased susceptibility wjgnet.comtropicalgastro.comd-nb.info |

| rtM204V/I (Lamivudine resistance) | Susceptible mdpi.comtropicalgastro.comnih.govd-nb.info | Resistant wjgnet.com |

Analytical Research Methodologies for Pradefovir and Its Metabolites

Chromatographic and Spectrometric Techniques for Quantification

Chromatographic and spectrometric techniques, particularly hyphenated techniques like Liquid Chromatography-Mass Spectrometry (LC-MS/MS), are widely employed for the quantification of pradefovir (B1678031) and its metabolites due to their high sensitivity and selectivity pnrjournal.com.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Prodrug and Metabolites

LC-MS/MS is a primary method for the simultaneous determination of this compound and its main metabolite, PMEA, in biological samples such as serum or plasma nih.govtargetmol.comnih.gov. This technique allows for the separation of the compounds by liquid chromatography before their detection and quantification by tandem mass spectrometry pnrjournal.com.

A typical LC-MS/MS method for this compound and PMEA involves protein precipitation for sample preparation nih.govnih.gov. Chromatographic separation can be achieved using a reversed-phase column with gradient elution, utilizing mobile phases containing organic solvents (e.g., methanol (B129727) or acetonitrile) and aqueous buffers with acidic modifiers (e.g., formic acid or acetic acid) nih.govnih.govmdpi.com. Detection is performed in multiple reaction monitoring (MRM) mode, often using positive ion electrospray ionization for this compound and PMEA, monitoring specific mass transitions for each analyte and an internal standard nih.govnih.govoup.com.

For instance, one validated LC-MS/MS method for quantifying this compound and PMEA in rat plasma used protein precipitation and achieved calibration curves ranging from 1 to 100 ng/ml for this compound and 10 to 1,000 ng/ml for PMEA, with limits of quantification of 1 ng/ml and 10 ng/ml, respectively nih.gov. Another LC-MS/MS method for human serum quantified this compound, PMEA, and tenofovir (B777) simultaneously, with linearity ranges of 2.0-500 ng/mL for this compound and PMEA, and 4.0-1000 ng/mL for tenofovir nih.gov. This method utilized protein precipitation with methanol and employed entecavir (B133710) as an internal standard nih.gov. The detection was performed in positive ion electrospray ionization MRM mode, monitoring transitions at m/z 424.1/151.0 for this compound and m/z 274.1/162.2 for PMEA nih.gov.

Interactive table: LC-MS/MS Method Parameters for this compound and PMEA Quantification

| Analyte | Matrix | Sample Preparation | Column Type | Mobile Phase Composition | Ionization Mode | Detection Mode | Linearity Range (ng/mL) | LOQ (ng/mL) | Internal Standard | Citation |

| This compound | Rat Plasma | Protein Precipitation | Not specified | Gradient elution (0.1% acetic acid in water/acetonitrile) | Not specified | LC-MS/MS | 1 - 100 | 1 | Not specified | nih.gov |

| PMEA | Rat Plasma | Protein Precipitation | Not specified | Gradient elution (0.1% acetic acid in water/acetonitrile) | Negative ESI | MRM (272→134) | 10 - 1,000 | 10 | [13C]PMEA | nih.gov |

| This compound | Human Serum | Protein Precipitation | Synergi® fusion-RP | Gradient elution (methanol/0.1% formic acid in water) | Positive ESI | MRM (424.1/151.0) | 2.0 - 500 | 2.0 | Entecavir | nih.gov |

| PMEA | Human Serum | Protein Precipitation | Synergi® fusion-RP | Gradient elution (methanol/0.1% formic acid in water) | Positive ESI | MRM (274.1/162.2) | 2.0 - 500 | 2.0 | Entecavir | nih.gov |

Radiometric Assays for Metabolic Pathway Elucidation

Studies using radiolabeled this compound in animals have shown that a significant portion of the circulating radioactivity in plasma is accounted for by PMEA, suggesting that PMEA formation is a major metabolic pathway nih.gov. Analysis of radioactivity in urine has also indicated that a substantial amount of the excreted radioactivity is in the form of PMEA nih.gov. These types of studies, while not providing specific structural identification without complementary techniques, are essential for mass balance and initial metabolic fate assessments.

In Vitro Biotransformation System Methodologies

In vitro biotransformation systems are widely used to study the metabolism of this compound, identify the enzymes involved, and predict its behavior in vivo researchgate.netresearchgate.net. These systems range from simplified enzyme preparations to more complex cell culture models.

Use of Recombinant Enzymes and Subcellular Fractions

Recombinant enzymes and subcellular fractions, such as liver microsomes and S9 fractions, are fundamental tools for investigating the enzymatic conversion of this compound to its metabolites researchgate.netresearchgate.netbioivt.com.

Human liver microsomes, which contain a high concentration of cytochrome P450 (CYP) enzymes, have been used to demonstrate that this compound is converted to PMEA researchgate.netnih.gov. Studies using human liver microsomes have determined kinetic parameters for this conversion, such as the Michaelis constant (Km) and the maximum rate of metabolism (Vmax) researchgate.netnih.gov. For example, the conversion of this compound to PMEA in human liver microsomes showed a Km of 60 μM and a maximum rate of metabolism of 228 pmol/min/mg protein researchgate.netnih.gov.

Recombinant CYP enzymes, particularly cDNA-expressed human CYP isozymes, are used to identify the specific enzymes responsible for this compound metabolism researchgate.netbioivt.combioivt.com. Research has indicated that CYP3A4 is the primary enzyme catalyzing the conversion of this compound to PMEA researchgate.netnih.gov. Studies incubating this compound with various recombinant CYP isozymes have confirmed the predominant role of CYP3A4 in this metabolic activation researchgate.netnih.gov. Inhibition studies using selective CYP inhibitors, such as ketoconazole (B1673606) for CYP3A4, further support the involvement of specific enzymes researchgate.netnih.gov.

Subcellular fractions like S9 fractions, which contain both microsomal and cytosolic enzymes, can provide a broader spectrum of metabolic activities compared to microsomes alone researchgate.netbioivt.com. While microsomes are rich in Phase I enzymes like CYPs, S9 fractions also include cytosolic Phase II enzymes researchgate.netbioivt.com. However, the primary metabolic activation of this compound to PMEA is a CYP-mediated (Phase I) process researchgate.netnih.gov.

Interactive table: In Vitro Metabolic Conversion of this compound to PMEA

| In Vitro System | Enzyme Involved (Primary) | Km (μM) | Vmax (pmol/min/mg protein) | Intrinsic Clearance (mL/min) | Citation |

| Human Liver Microsomes | CYP3A4 | 60 | 228 | ~359 | researchgate.netnih.gov |

| Recombinant CYP | CYP3A4 | - | - | - | researchgate.netnih.gov |

Primary Cell Culture Systems for Metabolic Studies

Primary cell cultures, particularly primary hepatocytes, are valuable in vitro systems for studying drug metabolism as they retain many of the metabolic capabilities of the intact organ researchgate.netcloud-clone.com. Primary cultures of human hepatocytes have been used to evaluate the metabolic fate of this compound and its potential to induce or inhibit drug-metabolizing enzymes researchgate.netnih.gov.

Studies using primary cultures of human hepatocytes have shown that this compound is not an inducer of key CYP enzymes like CYP1A2 or CYP3A4/5 at tested concentrations researchgate.netnih.gov. These findings, often determined by measuring the activity of probe substrates for specific enzymes, provide crucial information about potential drug-drug interactions mediated by enzyme induction researchgate.netnih.gov. Primary cell cultures offer a more physiologically relevant environment compared to subcellular fractions, allowing for the assessment of integrated metabolic processes cloud-clone.com.

Method Validation for Preclinical Research Applications

Method validation is a critical process in preclinical research to ensure that analytical methods used for quantifying this compound and its metabolites in biological matrices are reliable, accurate, and suitable for their intended purpose psu.edupnrjournal.comresearchgate.net. Validation is typically performed according to regulatory guidelines and involves evaluating several key parameters psu.edupnrjournal.com.

Key validation parameters for bioanalytical methods include specificity, linearity, accuracy, precision, extraction recovery, matrix effect, and stability pnrjournal.comnih.govresearchgate.net.

Specificity: Demonstrates that the method can uniquely identify and quantify the analyte in the presence of other components in the biological matrix, such as endogenous substances and other potential metabolites pnrjournal.comoup.com.

Linearity: Establishes the relationship between the analyte concentration and the instrument response over a defined range pnrjournal.comoup.comresearchgate.net. Calibration curves are generated using known concentrations of the analyte in the biological matrix mdpi.comoup.com.

Accuracy: Measures the closeness of the determined value to the true concentration of the analyte pnrjournal.comresearchgate.net. It is assessed by analyzing quality control samples at different concentrations oup.comresearchgate.net.

Precision: Describes the reproducibility of the method pnrjournal.comresearchgate.net. It is evaluated by analyzing replicate quality control samples within the same run (intra-run precision) and across different runs (inter-run precision) pnrjournal.comoup.comresearchgate.net.

Extraction Recovery: Determines the efficiency of the sample preparation method in extracting the analyte from the biological matrix pnrjournal.comresearchgate.net.

Matrix Effect: Assesses the influence of the biological matrix on the ionization and detection of the analyte mdpi.comresearchgate.net.

Stability: Evaluates the stability of the analyte in the biological matrix under various storage and handling conditions (e.g., freeze-thaw cycles, short-term storage at room temperature, long-term storage at low temperatures) pnrjournal.comresearchgate.net.

Validated methods are essential for supporting preclinical pharmacokinetic, toxicokinetic, and metabolism studies, providing confidence in the quantitative data generated psu.eduresearchgate.net. For this compound, validated LC-MS/MS methods have been successfully applied to pharmacokinetic studies in animals and humans, allowing for the determination of parameters such as area under the concentration-time curve (AUC) and maximum serum concentration (Cmax) for both this compound and PMEA nih.govnih.govoup.comnih.gov.

Emerging Research Avenues and Future Directions

Refinement of HepDirect and Other Liver-Targeted Prodrug Technologies

The HepDirect technology, as exemplified by pradefovir (B1678031), utilizes a cyclic 1-aryl-1,3-propanyl ester structure that undergoes oxidative cleavage by hepatic CYP3A4. frontiersin.orgacs.org This mechanism allows for increased concentrations of the active metabolite, adefovir (B194249), in the liver while reducing its levels in systemic circulation and non-target organs like the kidney. natap.orgdrugbank.comresearchgate.netacs.orgnih.govsemanticscholar.org Preclinical studies with this compound in rats showed a 12-fold improvement in the liver/kidney ratio of the active metabolite compared to adefovir dipivoxil. researchgate.netacs.orgfrontiersin.org

Development of Next-Generation Prodrug Platforms

Research in this area focuses on developing novel prodrug designs that build upon the principles of liver targeting. This includes exploring alternative cleavable linkers and targeting mechanisms to further enhance the specificity and efficiency of drug delivery to hepatocytes. The aim is to improve pharmacokinetic profiles, reduce off-target accumulation, and potentially expand the range of antiviral or other therapeutic agents that can be effectively delivered to the liver. Efforts are underway to apply modified HepDirect prodrug technology and other pronucleotide (ProTide) approaches to transform existing water-soluble antiviral drugs into hydrophobic prodrugs suitable for targeted delivery and potentially longer-acting formulations. nih.govnih.govresearchgate.net

Integration with Novel Drug Delivery Systems

Integrating liver-targeted prodrugs like this compound with novel drug delivery systems (NDDS) holds potential for further optimizing their therapeutic index. interesjournals.orgijpsjournal.comnih.gov NDDS, such as nanoparticles, liposomes, and other advanced formulations, can offer benefits like improved solubility, enhanced stability, controlled release, and even more precise targeting to specific liver cells. interesjournals.orgijpsjournal.comnih.gov While the direct integration of this compound with specific NDDS is not extensively detailed in the provided search results, the broader field of drug delivery is actively exploring these combinations for various therapeutic agents, including antivirals. interesjournals.orgijpsjournal.comnih.govmdpi.com This could potentially lead to reduced dosing frequency, improved patient compliance, and minimized variability in drug exposure.

Investigation of this compound's Interactions with Other Biological Pathways

Beyond its primary mechanism of inhibiting HBV DNA polymerase after conversion to adefovir diphosphate (B83284), research may explore other potential interactions of this compound or its metabolites with host biological pathways. patsnap.comnih.gov

Potential for Modulation of Host Metabolic Enzymes (Beyond CYP3A4)

This compound is primarily activated by CYP3A4 in the liver. drugbank.comresearchgate.netasm.orgnih.govsemanticscholar.org Studies have investigated its potential to inhibit or induce other cytochrome P450 enzymes. In vitro studies using human liver microsomes and primary human hepatocytes have indicated that this compound is not a direct inhibitor or a mechanism-based inhibitor of several major CYP enzymes, including CYP3A4, CYP2D6, CYP2C9, CYP2C19, CYP2E1, and CYP1A2, at tested concentrations. asm.orgnih.govnih.gov Furthermore, this compound did not show enzyme induction potential for CYP1A2 or CYP3A4/5 in human hepatocytes or for P450 enzymes in rats. asm.orgnih.govnih.gov While the primary metabolic interaction identified is its activation by CYP3A4, further comprehensive investigations into potential interactions with a wider range of host metabolic enzymes beyond the major CYPs could provide a more complete understanding of its metabolic profile and potential for drug-drug interactions. criver.comtg.org.aumdpi.com

Immunomodulatory Effects in Preclinical Models (If Mechanistically Linked to Compound)

While the primary action of this compound is antiviral through the inhibition of HBV DNA polymerase, the search results mention that adefovir and tenofovir (B777), related acyclic nucleotide phosphonates (ANPs), have shown an additional immunomodulatory mechanism by inducing interferon (IFN)-λ3 in the gastrointestinal tract. frontiersin.org Although this is noted for adefovir and tenofovir and not directly for this compound, it raises the possibility of exploring whether this compound or its metabolites might also exert any immunomodulatory effects, particularly within the liver microenvironment, given its targeted delivery. However, any such investigation would need to be mechanistically linked to the compound's properties or its metabolites and demonstrated in preclinical models. The current focus of emerging HBV therapies also includes novel immunological approaches and immunomodulators aimed at achieving a functional cure. researchgate.netnih.gov

Application of Computational Chemistry and In Silico Modeling

Computational chemistry and in silico modeling play an increasingly vital role in drug discovery and development. bioascent.comekb.egnih.govschrodinger.com These methods can be applied to this compound and future liver-targeted prodrugs in several ways:

Understanding Structure-Activity Relationships: Computational models can help elucidate the precise structural features of this compound that are crucial for its targeted delivery, metabolic activation by CYP3A4, and antiviral activity. This can inform the design of next-generation prodrugs with improved properties.

Predicting Metabolism and Pharmacokinetics: In silico tools can predict the metabolic fate of this compound and its analogs, including potential interactions with various enzymes and transporters. nih.gov This can help optimize prodrug design for efficient liver uptake and conversion while minimizing off-target metabolism. Physiologically based pharmacokinetic (PBPK) modeling, for instance, is used to examine drug-drug interactions mediated by enzymes like CYP3A4. mdpi.com

Designing Novel Prodrugs: Computational approaches, including structure-based and ligand-based design, can be used to virtually screen and design novel liver-targeted prodrugs with desired properties, potentially accelerating the discovery process. bioascent.comnih.govschrodinger.com This can involve modeling interactions with liver-specific enzymes like CYP3A4 to optimize cleavage efficiency and with transporters to enhance liver uptake.

Predicting Potential Off-Target Interactions: In silico methods can help predict potential interactions of this compound or its metabolites with other biological targets, which could inform safety assessments and potentially identify unforeseen therapeutic benefits or liabilities. nih.gov

Modeling Drug Delivery Systems: Computational modeling can aid in the design and optimization of novel drug delivery systems intended for liver targeting, predicting drug release profiles, and cellular uptake. mdpi.com

The application of these computational techniques can provide valuable insights, guide experimental studies, and potentially streamline the development of improved liver-targeted therapies based on the this compound concept.

Predictive Modeling for Prodrug Activation and Metabolism

Predictive modeling plays a crucial role in understanding and optimizing the behavior of prodrugs like this compound. This compound is designed as a liver-targeted prodrug of adefovir (PMEA), with its activation primarily mediated by the cytochrome P-450 (CYP) 3A4 enzyme, which is predominantly expressed in the liver. drugbank.comnih.govresearchgate.net This targeted activation is intended to concentrate the active drug (PMEA) in the liver, the primary site of hepatitis B virus (HBV) replication, while minimizing systemic exposure and potential toxicity to other tissues, particularly the kidneys. drugbank.comnih.govresearchgate.netnih.gov

Computational models, including machine learning approaches, can be utilized to predict the metabolic fate and activation profile of prodrugs. drugbank.com For this compound, understanding its disposition in tissues like the intestines and liver is critical for evaluating its liver selectivity and oral bioavailability. researchgate.netresearchgate.net Studies in rats, for instance, have investigated the factors limiting the extent of this compound's absolute bioavailability and revealed that low intestinal absorption was a primary reason for low bioavailability in this model. researchgate.net

Predictive modeling can help in assessing the rate of payload release in target cells versus other tissues, which is a key aspect of prodrug efficacy. acs.org For orally administered prodrugs, models can help answer questions about their stability in the gastrointestinal tract and their systemic distribution before activation. acs.org While specific detailed research findings on predictive modeling applied directly to this compound's activation and metabolism were not extensively detailed in the search results beyond the general mechanism and animal studies drugbank.comnih.govresearchgate.netnih.govresearchgate.net, the principles of using computational methods to predict drug metabolism and disposition are well-established in pharmaceutical research. drugbank.com Such models can integrate data on enzyme kinetics (like CYP3A4 activity), transporter interactions (such as potential involvement of P-glycoprotein in intestinal transport as suggested for this compound in rats researchgate.net), and tissue distribution to simulate and predict the concentration of both the prodrug and its active metabolite over time in different compartments of the body. This can guide structural modifications to improve activation efficiency and targeting.

Molecular Dynamics Simulations of Drug-Target Interactions

Molecular dynamics (MD) simulations are powerful computational tools used to study the dynamic interactions between drug molecules and their biological targets at an atomic level. consensus.apparxiv.orgnih.govfrontiersin.orgmdpi.com For this compound, or more specifically its active metabolite adefovir diphosphate (the form that interacts with the viral enzyme), MD simulations can provide detailed insights into its binding to the HBV DNA polymerase. nih.govpatsnap.com

The mechanism of action of this compound involves its conversion to adefovir diphosphate, which then competes with the natural substrate dATP and is incorporated into the viral DNA by HBV DNA polymerase, leading to DNA chain termination and inhibition of viral replication. nih.govpatsnap.com MD simulations can help to:

Understand Binding Conformation and Affinity: Simulate how adefovir diphosphate fits into the active site of the HBV DNA polymerase, revealing the specific interactions (e.g., hydrogen bonds, van der Waals forces) that govern binding. consensus.apparxiv.orgnih.govfrontiersin.org

Analyze Molecular Flexibility: Account for the flexibility of both the viral polymerase and the drug molecule, providing a more realistic picture of the binding process compared to static methods like molecular docking. consensus.apparxiv.orgnih.gov

Investigate Resistance Mechanisms: Study how mutations in the HBV DNA polymerase might affect the binding of adefovir diphosphate, providing insights into the development of drug resistance. consensus.app

Estimate Binding Energetics: Calculate the binding free energy, which helps predict the strength and stability of the drug-target interaction. consensus.apparxiv.org

While the provided search results describe this compound's mechanism of inhibiting HBV DNA polymerase nih.govpatsnap.com, specific published studies detailing molecular dynamics simulations of adefovir diphosphate binding to HBV DNA polymerase were not prominently featured. However, MD simulations are widely applied in the study of nucleotide analog interactions with viral polymerases to understand binding modes, conformational changes, and resistance. consensus.apparxiv.orgnih.govfrontiersin.orgmdpi.com Applying these techniques to the interaction of adefovir diphosphate with HBV DNA polymerase would provide valuable atomic-level details to complement biochemical and antiviral studies.

Expanding Preclinical Research to Other Viral Pathogens (Conceptual)

This compound is primarily being investigated for the treatment of chronic hepatitis B virus (HBV) infection due to its targeted delivery of adefovir, a known inhibitor of HBV DNA polymerase. nih.govnih.govresearchgate.netpatsnap.comspringer.comoup.com Adefovir, and consequently this compound's active form, targets the viral polymerase, an enzyme essential for viral replication. nih.govpatsnap.com

Conceptually, expanding preclinical research of this compound to other viral pathogens would depend on whether those viruses utilize similar polymerase enzymes or replication mechanisms that could be susceptible to adefovir or its analogs. Adefovir is an acyclic phosphonate (B1237965) analogue of adenine (B156593) drugbank.com, and nucleotide analogs can have activity against a range of viruses by interfering with viral nucleic acid synthesis.

Given its mechanism targeting a viral polymerase, potential areas for conceptual exploration could include:

Other Hepadnaviruses: While HBV is the primary focus, other hepadnaviruses affecting different species might conceptually be susceptible to similar polymerase inhibitors.

Viruses with Reverse Transcriptase: Adefovir's mechanism involves inhibiting RNA-dependent DNA polymerase (reverse transcriptase) activity, although in the context of HBV, it's often referred to as DNA polymerase inhibition as it acts on the viral DNA polymerase which has reverse transcriptase activity. nih.gov Viruses that rely on reverse transcription in their life cycle, such as retroviruses (though adefovir's activity against HIV is limited compared to other antivirals), could conceptually be considered, although significant differences in polymerase structure and function exist between different virus families.

Viruses with other DNA Polymerases: Some DNA viruses utilize their own DNA polymerases for replication. If the structure and mechanism of these polymerases share similarities with HBV DNA polymerase, there might be a conceptual basis for investigating this compound's activity.

Q & A

Q. What is the mechanism of action of pradefovir, and how does its liver-targeting design reduce nephrotoxicity compared to adefovir?

this compound is a liver-targeted prodrug of adefovir (PMEA) activated by hepatic CYP3A4 enzymes. Upon metabolism, it releases PMEA, which inhibits HBV DNA polymerase via competitive integration into viral DNA, terminating replication . Its liver specificity arises from CYP3A4's hepatic abundance, achieving a kidney-to-liver PMEA ratio of 1:20 (vs. 1:1 for adefovir dipivoxil), minimizing renal exposure and toxicity .

Q. What are the key pharmacokinetic (PK) parameters of this compound in human hepatic metabolism?

In human liver microsomes, this compound exhibits a Km of 60 μM and a metabolic rate of 228 pmol/min/mg protein, with an intrinsic clearance of 359 mL/min. LC-MS/MS methods validated for clinical use show dose-proportional PMEA exposure, with 30 mg this compound yielding lower systemic PMEA AUC than 10 mg adefovir but superior HBV DNA reduction, suggesting enhanced hepatic targeting .

Q. What were the primary efficacy endpoints in phase 2 clinical trials, and how were they assessed?

Phase 2 trials (NCT04543565) used randomized, double-blind, non-inferiority designs with TDF as a control. Primary endpoints included HBV DNA reduction (<29 IU/mL) and ALT normalization. At 24 weeks, this compound 45 mg achieved comparable HBV DNA suppression to TDF (68% vs. 69% normalization) and a 4.84 log₁₀ reduction in viral load, analyzed via COBAS Amplicor Assay .

Advanced Research Questions

Q. How was the 45 mg dose selected for phase 3 trials, and what methodological considerations guided dose optimization?

Dose-ranging phase 2 studies (30–75 mg) identified 45 mg as optimal via efficacy-safety trade-off analysis. The 45 mg dose showed a 4.84 log₁₀ HBV DNA decline (vs. 4.19 log₁₀ for adefovir) with minimal renal creatinine elevation (Δ <0.1 mg/dL) and bone density preservation, validated by non-inferiority margins and Bayesian modeling .

Q. How do researchers address CYP3A4-mediated metabolic variability in this compound trial design?

CYP3A4 polymorphism effects are mitigated by stratified randomization and pharmacokinetic subgroup analyses. Studies exclude patients on CYP3A4 inducers/inhibitors and use population PK models to adjust for covariates (e.g., age, liver function). PMEA exposure variability (CV ~35%) is incorporated into sample size calculations .

Q. How should contradictory data on this compound’s efficacy vs. adefovir be analyzed?

Phase 2 trials reported higher HBV DNA reduction with this compound 30 mg (5.54 log₁₀) vs. adefovir 10 mg (4.19 log₁₀) at 48 weeks , while other studies noted overlapping confidence intervals. Meta-analyses using fixed-effect models and sensitivity analyses (e.g., patient adherence, baseline viral load) reconcile discrepancies, emphasizing this compound’s liver-specific PK advantages .

Q. What methodologies are used to assess long-term renal and bone safety in phase 3 trials?

Phase 3 trials (NCT04543565) employ serial monitoring of serum creatinine, tubular biomarkers (β2-microglobulin), and dual-energy X-ray absorptiometry (DEXA) for bone density. Mixed-effects models compare this compound 45 mg to TDF over 144 weeks, with predefined stopping rules for renal toxicity (e.g., ≥40% eGFR decline) .

Q. What PK/PD modeling approaches quantify this compound’s antiviral activity?

Emax models correlate PMEA AUC with HBV DNA decline, showing this compound 30 mg achieves 98% of maximal effect (Emax). Bayesian hierarchical models integrate viral kinetics (biphasic decay rates) and resistance monitoring (Sanger sequencing for rtN236T mutations) to predict long-term efficacy .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.